2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID
Overview
Description
2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID: is an organic compound that belongs to the class of thienyl acetic acids. This compound is characterized by the presence of a thienyl ring, which is a sulfur-containing five-membered aromatic ring, and an acetic acid moiety. The compound’s structure is further modified by the addition of a 2,2-dimethylpropanoyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the 2,2-Dimethylpropanoyl Group: This step involves the acylation of the thienyl ring using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of thienyl-containing molecules with biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The compound’s structure allows for modifications that could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID involves its interaction with specific molecular targets. The thienyl ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Similar structure but lacks the 2,2-dimethylpropanoyl group.
2-Thiopheneacetic acid: Another thienyl acetic acid derivative with different substituents.
Uniqueness
The presence of the 2,2-dimethylpropanoyl group in 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other thienyl acetic acid derivatives.
Properties
IUPAC Name |
2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-11(2,3)10(14)8-5-4-7(15-8)6-9(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLZOXMFFAMYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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